molecular formula C19H20N4OS B2967440 N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034400-41-2

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2967440
CAS No.: 2034400-41-2
M. Wt: 352.46
InChI Key: RDSPYKGJBRDGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide typically involves the following steps:

    Formation of the thiazole ring: The thiazole ring can be synthesized by reacting cyclohexylamine with α-haloketones under basic conditions.

    Quinoxaline core synthesis: The quinoxaline core is usually prepared by condensing o-phenylenediamine with α-diketones.

    Coupling reaction: The final step involves coupling the thiazole ring with the quinoxaline core through a carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and reduce costs. This can include using continuous flow reactors, green chemistry approaches, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(16-10-20-14-8-4-5-9-15(14)22-16)21-11-18-23-17(12-25-18)13-6-2-1-3-7-13/h4-5,8-10,12-13H,1-3,6-7,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSPYKGJBRDGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.